2-(2,4-dichlorophenoxy)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C27H22Cl2FN5O3S and its molecular weight is 586.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Unique Sulfur-Aromatic Interactions in Compound Binding
Research into similar compounds has highlighted the critical role of sulfur-aromatic interactions in the binding efficiency of potential therapeutic agents. For example, studies on indoleamine 2,3-dioxygenase (IDO1) inhibitors, which share structural motifs with the compound , have revealed that these unique interactions contribute significantly to their potency. This insight is crucial for the design of new IDO1 inhibitors for cancer immunotherapy (Peng et al., 2020).
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds, such as isostructural thiazoles with similar aromatic and heterocyclic components, provide a foundation for understanding how minor changes in structure can significantly impact the physical and chemical properties of these molecules. Such research aids in the rational design of new materials with desired biological or chemical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Antitumor Activities
Compounds with structural similarities to "2-(2,4-dichlorophenoxy)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide" have been evaluated for their antimicrobial and antitumor activities. The synthesis of novel acetamide derivatives and their evaluation against various pathogenic microorganisms have demonstrated promising antibacterial and antifungal activities, highlighting their potential as therapeutic agents (Debnath & Ganguly, 2015).
Potential Pesticides
Research into N-alkyl and N-aryl derivatives of 2,4-dichlorophenoxyacetamide, which shares functional groups with the compound of interest, has explored their use as potential pesticides. The characterization of these compounds through X-ray powder diffraction provides valuable information on their crystalline structures, which is essential for understanding their activity and stability (Olszewska, Pikus, & Tarasiuk, 2008).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2FN5O3S/c28-18-5-10-23(21(29)13-18)38-15-25(36)31-14-24-32-33-27(35(24)20-8-6-19(30)7-9-20)39-16-26(37)34-12-11-17-3-1-2-4-22(17)34/h1-10,13H,11-12,14-16H2,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFBDTUXGYEGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)COC5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.